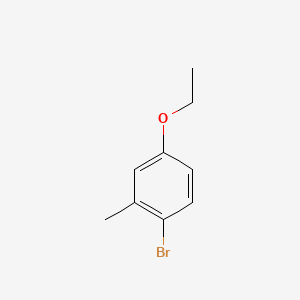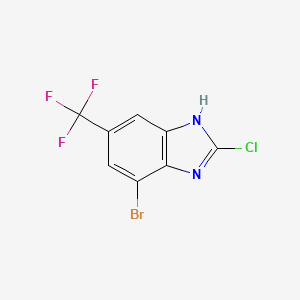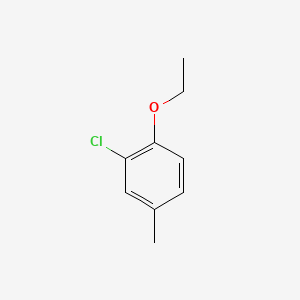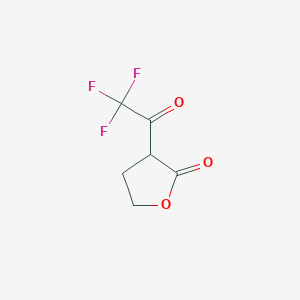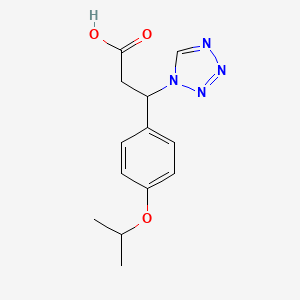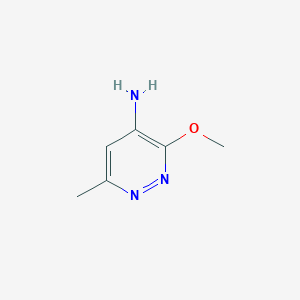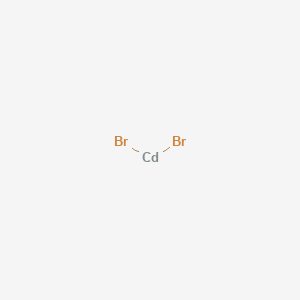
Cadmium dibromide
Descripción general
Descripción
Cadmium dibromide is a cadmium halide represented by the chemical formula CdBr2. It is a compound that can form various complexes with different ligands, including pyridine-N-oxide, amino acids, and their derivatives. Cadmium is a heavy metal widely used in industry and is known for its toxicity and environmental impact. It has no known physiological function but is suggested to mimic the function of steroid hormones . This compound complexes have been studied for their crystal structures and coordination modes, which often involve cadmium in a distorted octahedral geometry .
Synthesis Analysis
The synthesis of this compound complexes can be achieved through various methods. For instance, the synthesis of a ternary all-inorganic cesium cadmium bromide, Cs7Cd3Br13, was successfully performed using a simple solvent evaporation method . Other cadmium(II) complexes have been synthesized by reacting cadmium with different ligands such as 4-aminobenzoic acid and dicyanamide, resulting in various coordination polymers .
Molecular Structure Analysis
This compound complexes exhibit diverse molecular structures. For example, the Cs7Cd3Br13 compound features cadmium atoms coordinated with bromine atoms in isolated [CdBr4]2- tetrahedrons and corner-shared [CdBr6]4- octahedral chains . Other complexes demonstrate cadmium in a distorted octahedral geometry with coordination to ligands such as pyridine-N-oxide, amino acids, and dicyanamide . The crystal structures of these complexes reveal the versatility of cadmium in forming different coordination environments.
Chemical Reactions Analysis
The chemical reactivity of this compound complexes can be inferred from their coordination behavior. Cadmium can easily transition between different coordination numbers, and the cadmium-halide bond can be broken and reformed in various structural arrangements . The ability of cadmium to form stable complexes with a variety of ligands indicates its potential for diverse chemical reactions.
Physical and Chemical Properties Analysis
This compound complexes have been characterized for their physical and chemical properties. The optical properties of Cs7Cd3Br13, for instance, include an orange emission at 630 nm upon UV light exposure, with a photoluminescence quantum yield of 9.85% . The crystal structures of cadmium complexes with amino acids reveal their potential for forming one-dimensional polymers and two-dimensional layers, which could influence their physical properties . Additionally, cadmium complexes with dicyanamide exhibit a 2-D layer structure that condenses into a 3-D structure through π-π interactions .
Aplicaciones Científicas De Investigación
Toxicity and Health Hazards
Cadmium, including compounds like cadmium dibromide, has been a subject of scientific scrutiny due to its toxicity and health hazards. Studies have highlighted its serious toxicity, which became a focus in the last century. Cadmium has been linked to various toxic effects, including organ damage and being a potential carcinogen (Godt et al., 2006); (Waisberg et al., 2003).
Environmental Impact
Cadmium's impact on the environment has also been a significant research topic. It is commonly found in industrial regions and can contaminate water, soil, and air. Research has focused on its accumulation in organisms and the subsequent health risks due to bioaccumulation (García-Esquinas et al., 2014).
Industrial and Agricultural Use
Despite its toxicity, cadmium is widely used in industries, particularly in galvanizing, electroplating, battery manufacturing, and in the production of alloys, pigments, plastics, and fertilizers. Its widespread industrial and agricultural use has raised concerns about its safe management and disposal (Byrne et al., 2009).
Removal and Treatment Methods
Research has been dedicated to developing methods for the removal of cadmium from the environment. This includes the use of ion exchange resins, biosorption processes, and exploring the effectiveness of various materials in adsorbing cadmium ions from aqueous solutions (Wong et al., 2014); (Azizi et al., 2021).
Cadmium in Biological Systems
Cadmium's interaction with biological systems, particularly its interference with essential metals like calcium, zinc, and iron, has been a focal point. This interference can disrupt various cellular functions and processes, leading to toxicity in animal cells (Martelli et al., 2006).
Potential Therapeutic Uses
Despite its toxicity, there are studies exploring the biological activity of cadmium complexes, which may have therapeutic implications. However, the research in this area is limited and requires further exploration (Bastos et al., 2021).
Mecanismo De Acción
Target of Action
Cadmium dibromide, also known as Cadmium bromide, ultra dry, 99.999% (metals basis), dibromocadmium, CdBr2, or MFCD00015996, is a prevalent environmental contaminant . The primary targets of this compound are cellular components such as mitochondria and DNA . It interacts with these targets, causing extensive damage at the cellular and tissue levels .
Mode of Action
This compound exerts its effects through various biochemical and molecular mechanisms. It induces oxidative stress, disrupts calcium signaling, interferes with cellular signaling pathways, and causes epigenetic modifications . It disrupts the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . It also interferes with signaling pathways like Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways, contributing to pathological conditions and carcinogenesis .
Biochemical Pathways
This compound affects several biochemical pathways. It induces oxidative stress, a pivotal mechanism behind its toxicity . It disrupts calcium signaling and interferes with cellular signaling pathways . It also causes epigenetic changes, including DNA methylation and histone modifications, which have a long-term impact on gene expression and disease manifestation .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound play a crucial role in its bioavailability . It is absorbed into the body, distributed to various tissues, metabolized, and then excreted . These processes determine the extent of its toxic effects on the body .
Result of Action
The molecular and cellular effects of this compound’s action are extensive. It causes damage at the cellular and tissue levels, leading to various health issues . It induces oxidative stress, disrupts calcium signaling, interferes with cellular signaling pathways, and causes epigenetic modifications . These changes can lead to pathological conditions and carcinogenesis .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. Industrial processes, mining activities, and agricultural practices contribute to Cadmium contamination in the environment, impacting soil, water, and air quality . Atmospheric deposition of combustion emissions and urbanization also play crucial roles in the dissemination of Cadmium pollutants . These diverse anthropogenic activities can lead to the release of Cadmium into the environment through various pathways, posing risks to ecosystems and human health .
Safety and Hazards
Cadmium and its compounds are highly toxic and exposure to this metal is known to cause cancer and targets the body’s cardiovascular, renal, gastrointestinal, neurological, reproductive, and respiratory systems . Worker exposure to cadmium can occur in all industry sectors but mostly in manufacturing and construction .
Direcciones Futuras
The future perspectives of cadmium-resistant bacteria and the future perspectives of genetic engineering, bioelectrochemical system, microbial aggregates and biosorption of cadmium by algae have been discussed . The industry’s voluntary product stewardship initiatives to collect and recycle cadmium containing products would contribute to the sustainable and safe use of cadmium in modern society .
Análisis Bioquímico
Biochemical Properties
Cadmium dibromide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with metallothioneins, which are proteins that bind heavy metals and play a role in their detoxification. This compound can displace zinc ions in metallothioneins, leading to the formation of cadmium-metallothionein complexes .
Additionally, this compound interacts with various enzymes, such as those involved in oxidative stress responses. For example, this compound can inhibit the activity of superoxide dismutase, an enzyme that protects cells from oxidative damage by catalyzing the dismutation of superoxide radicals . This inhibition can lead to increased levels of reactive oxygen species and oxidative stress within cells.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. One of the key impacts of this compound is its ability to induce oxidative stress, which can lead to cellular damage and apoptosis .
In immune cells, this compound can modulate the function of the immune system by altering the secretion of cytokines and inducing apoptosis . This can result in immunosuppression and increased susceptibility to infections. In other cell types, such as kidney and liver cells, this compound can cause cellular damage by disrupting mitochondrial function and inducing lipid peroxidation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. One of the primary mechanisms is the displacement of essential metal ions, such as zinc, from their binding sites in proteins and enzymes .
This compound can also induce oxidative stress by generating reactive oxygen species and disrupting the balance between oxidants and antioxidants within cells . This oxidative stress can lead to DNA damage, protein oxidation, and lipid peroxidation, ultimately resulting in cellular dysfunction and apoptosis. Additionally, this compound can interfere with cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and induce epigenetic modifications, including DNA methylation and histone modifications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but its effects on cells can vary depending on the duration of exposure .
Long-term exposure to this compound can lead to chronic oxidative stress, persistent DNA damage, and alterations in gene expression . These changes can result in long-term cellular dysfunction and increased risk of diseases, such as cancer and neurodegenerative disorders. Additionally, this compound can accumulate in cells over time, leading to increased toxicity and adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and cellular damage, while higher doses can lead to severe toxicity and adverse effects . In animal studies, this compound has been shown to cause dose-dependent damage to various organs, including the liver, kidneys, and lungs .
At high doses, this compound can induce acute toxicity, characterized by severe oxidative stress, inflammation, and tissue damage . Chronic exposure to lower doses can result in long-term health effects, such as carcinogenesis, reproductive toxicity, and metabolic disorders . The threshold effects and toxic doses of this compound can vary depending on the species and individual susceptibility of the animals.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. One of the key pathways affected by this compound is the oxidative stress response pathway . By inhibiting enzymes such as superoxide dismutase and catalase, this compound disrupts the cellular antioxidant defense system, leading to increased levels of reactive oxygen species and oxidative damage .
Additionally, this compound can interfere with metal ion homeostasis by displacing essential metal ions, such as zinc and calcium, from their binding sites in proteins and enzymes . This disruption can affect various metabolic processes, including energy metabolism, DNA repair, and protein synthesis . The accumulation of this compound in cells can also lead to alterations in metabolic flux and changes in metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can enter cells via metal ion transporters, such as divalent metal transporter 1 (DMT1) and calcium channels . Once inside the cells, this compound can bind to proteins and other biomolecules, leading to its accumulation in specific cellular compartments .
In tissues, this compound can be distributed to various organs, including the liver, kidneys, and lungs . The distribution of this compound within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins . Additionally, this compound can be sequestered in cellular organelles, such as lysosomes and mitochondria, where it can exert its toxic effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be localized to various subcellular compartments, including the cytoplasm, nucleus, mitochondria, and lysosomes . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall toxicity .
For example, this compound can accumulate in the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress . In the nucleus, this compound can interact with DNA and histones, leading to changes in gene expression and epigenetic modifications . Additionally, this compound can be sequestered in lysosomes, where it can be detoxified and stored in an inactive form .
Propiedades
IUPAC Name |
dibromocadmium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.Cd/h2*1H;/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWJBEFBFLRCLH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Br[Cd]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2Cd | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



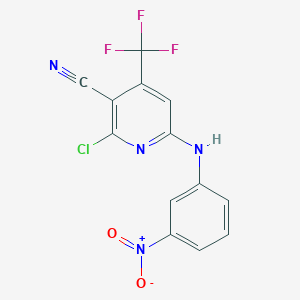
![1-[(3-Chlorophenyl)-diphenoxyphosphorylmethyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B3031776.png)
![2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B3031778.png)
